3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one, with the Chemical Abstracts Service registry number 692278-97-0, is a compound belonging to the class of thioxoimidazolidinones. This compound features a thioxo group, which contributes to its biological activity, and is characterized by a complex structure that includes both benzyl and methoxyphenyl substituents. Its unique chemical properties make it a subject of interest in medicinal chemistry and pharmaceutical research.
This compound is classified as an imidazolidinone derivative, specifically containing a thioxo functional group. It has been synthesized through various chemical methods, often involving reactions that modify the imidazolidinone core structure. Research indicates that derivatives of this compound exhibit significant biological activities, including antibacterial and antifungal properties, making them valuable in drug development .
The synthesis of 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves several steps:
The synthesis may employ various solvents and catalysts to enhance yields and selectivity. For instance, organic solvents like dichloromethane or toluene are commonly used during reactions involving condensation or cyclization processes . Additionally, reaction conditions such as temperature and time are critical for optimizing the yield of the target compound.
The molecular structure of 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one can be represented as follows:
The structure features a five-membered imidazolidine ring with a thioxo substituent at one position and aromatic groups at others, contributing to its stability and reactivity.
The compound's structural properties can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular dynamics and confirm its identity .
3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by steric factors introduced by the methoxy group and the benzyl moiety, which can affect its interaction with biological targets .
The mechanism of action for 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific biological targets, often related to cell signaling pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer cell proliferation .
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, compounds derived from similar structures have demonstrated selective inhibition against tumor cells, indicating a potential mechanism involving disruption of cellular processes critical for survival .
3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is typically characterized by:
The compound exhibits solubility in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic aromatic groups. Its stability under various pH conditions is crucial for its application in drug formulation .
3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one has potential applications in:
Research continues to explore its efficacy and safety profile in clinical settings, aiming to integrate these compounds into therapeutic regimens .
The 2-thioxoimidazolidin-4-one (thiohydantoin) scaffold represents a privileged heterocyclic system in medicinal chemistry due to its versatile hydrogen-bonding capacity, conformational rigidity, and tunable electronic properties. This five-membered ring exhibits a planar structure with two hydrogen-bond acceptors (C4-carbonyl and C2-thiocarbonyl) and one hydrogen-bond donor (N1-H), enabling diverse interactions with biological targets [1] [9]. Thiohydantoin derivatives demonstrate a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and antiviral effects, positioning them as critical pharmacophores in targeted drug design [9].
In oncology, the scaffold's significance is exemplified by FDA-approved androgen receptor antagonists such as enzalutamide and apalutamide for prostate cancer therapy. These agents function by competitively inhibiting dihydrotestosterone binding, thereby preventing androgen receptor nuclear translocation and transcriptional activation of proliferative genes [3] [8]. Beyond hormone-dependent cancers, thiohydantoins exhibit potent topoisomerase I (Top1) inhibition by stabilizing the Top1-DNA cleavage complex, leading to irreversible DNA double-strand breaks and apoptosis in cervical (HeLa) and breast (MCF-7) cancer cells [2]. Recent studies further demonstrate derivatives with isocitrate dehydrogenase 1 (IDH1) inhibitory activity, disrupting cancer metabolism in gliomas [4].
Table 1: Clinical and Preclinical Thiohydantoin-Based Anticancer Agents
Compound | Molecular Target | Therapeutic Application | Key Structural Features |
---|---|---|---|
Enzalutamide | Androgen Receptor | Castration-resistant prostate cancer | 3-Cyano-4-fluoro benzamide, dimethylpyrazole |
Apalutamide | Androgen Receptor | Non-metastatic prostate cancer | 4-cyano-3-trifluoromethylphenyl, pyrazole |
Compound 15 (Top1 inhibitor) | Topoisomerase I-DNA complex | Cervical/breast cancer | 3,4-Dihydroxybenzylidene at C5 position |
Compound 26h (degrader) | Androgen Receptor/AR-V7 | Resistant prostate cancer | Tetrahydroisoquinoline extension |
The scaffold's synthetic versatility facilitates extensive structural modifications at the N1, N3, C5, and exocyclic sulfur positions, enabling optimization of pharmacokinetic properties and target affinity. Computational analyses reveal that electron density distribution across the thiohydantoin ring influences binding thermodynamics, with the thiocarbonyl moiety acting as a critical hydrogen-bond acceptor in protein-ligand interactions [1] [9].
The bioactivity of 3-benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one derives from synergistic electronic and steric contributions of its C3 and N1 substituents. The benzyl group at C3 position enhances membrane permeability through balanced lipophilicity (predicted logP ≈ 3.2), while enabling π-stacking interactions with hydrophobic enzyme pockets [3] [9]. Quantum mechanical studies indicate the benzyl moiety's electron-donating character increases nucleophilicity at N3, enhancing hydrogen-bond donation to residues like Arg752 in the androgen receptor ligand-binding domain [3].
The 4-methoxyphenyl substituent at N1 exerts dual functions:
Comparative bioactivity studies reveal that 4-methoxyphenyl analogues exhibit 5-fold greater Top1 inhibitory activity (IC₅₀ = 0.82 μM) versus 4-chlorophenyl derivatives (IC₅₀ = 4.3 μM) in plasmid relaxation assays, attributable to favorable dipole alignment within the enzyme pocket [2]. Similarly, benzyl-substituted thiohydantoins demonstrate enhanced antiproliferative effects against prostate (PC-3) and breast (MCF-7) cancer cell lines (IC₅₀ = 2.64–20.62 μM) compared to alkyl chain analogues, underscoring the benzyl group's role in hydrophobic contact optimization [3] [9].
Table 2: Influence of Substituents on Thiohydantoin Anticancer Activity
Substituent Pattern | Top1 Inhibition IC₅₀ (μM) | MCF-7 Cytotoxicity IC₅₀ (μM) | Molecular Interactions |
---|---|---|---|
3-Benzyl-1-(4-methoxyphenyl) | 0.82 | 3.98 | π-stacking (Phe361), H-bond (Asn722) |
3-Benzyl-1-(4-chlorophenyl) | 4.30 | 18.75 | Halogen bond (Arg364) |
3-Methyl-1-(4-methoxyphenyl) | 7.15 | 29.40 | Reduced hydrophobic contact |
3-Cyclohexyl-1-(4-hydroxyphenyl) | 5.62 | 9.33 | H-bond network disruption |
The therapeutic application of thiohydantoins originated in the early 20th century with 5,5-diphenyl derivatives investigated as hypnotics, though their toxicity limited clinical utility [4]. The modern era of thiohydantoin anticancer agents commenced in the 1990s when structure-activity relationship studies identified the C5-arylidene moiety as critical for topoisomerase I inhibition. Seminal work demonstrated that 5-(3,4-dihydroxybenzylidene)-2-thiohydantoin stabilized Top1-DNA cleavage complexes at 10.08 μM, establishing the pharmacophoric requirement for catechol-like substituents [2].
The 2000s witnessed strategic molecular hybridization approaches yielding dual-mechanism agents. Compound 15 emerged as a lead in 2015, integrating the Top1-inhibitory thiohydantoin core with a DNA-intercalating quinoline moiety. This derivative exhibited nanomolar cytotoxicity against HeLa cells (IC₅₀ = 3.67 μM) through simultaneous Top1 poisoning and intercalation-induced DNA distortion [2]. Parallel developments focused on androgen receptor antagonism culminated in enzalutamide's 2012 FDA approval, which featured a thiohydantoin core with C3-aryl substituents optimized for resistance mitigation [8].
Recent innovations (2020–2023) target protein degradation and mutant isoforms:
Table 3: Milestones in Thiohydantoin Anticancer Agent Development
Time Period | Development Phase | Key Advances | Clinical Impact |
---|---|---|---|
1990–2000 | Target Identification | Top1 inhibition by C5-arylidene derivatives | Preclinical proof-of-concept for DNA-targeted therapy |
2001–2010 | First-Generation Agents | Bicalutamide optimization for prostate cancer | Established thiohydantoin as viable AR antagonist scaffold |
2011–2020 | Clinical Translation | Enzalutamide/apalutamide FDA approvals | Survival benefit in metastatic prostate cancer |
2021–Present | Degradation & Resistance Mitigation | PROTAC derivatives (e.g., 26h), AR-V7 inhibitors | Phase I/II trials for resistant disease |
Rational design continues to evolve toward multifunctional agents, with 3-benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one representing a synthetically accessible scaffold for hybrid inhibitor-degrader development. Current research focuses on appending alkylating moieties or kinase-targeting fragments to leverage synergistic mechanisms against heterogeneous tumors [1] [8] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1